molecular formula C8H8Cl2O2 B3328562 3,6-Dichloro-2-methoxybenzyl alcohol CAS No. 4849-12-1

3,6-Dichloro-2-methoxybenzyl alcohol

Cat. No.: B3328562
CAS No.: 4849-12-1
M. Wt: 207.05 g/mol
InChI Key: ALPTWNJSENXENZ-UHFFFAOYSA-N
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Description

Historical Context of Related Chemical Structures in Research

The study of chlorinated and methoxylated benzene (B151609) derivatives is not new. Historically, compounds with similar structural motifs have been integral to the development of various fields, including agrochemicals and pharmaceuticals. For instance, the related compound 3,6-dichloro-2-methoxybenzoic acid, known as dicamba (B1670444), is a widely used herbicide. researchgate.netgoogle.comgoogle.com The synthesis and investigation of such molecules have provided a foundational understanding of how halogenation and methoxylation patterns on an aromatic ring influence a molecule's chemical reactivity and biological activity. Research into these related structures has paved the way for the exploration of more complex derivatives like 3,6-dichloro-2-methoxybenzyl alcohol.

Significance of Dichlorinated Benzylic Alcohols in Synthetic Chemistry

Dichlorinated benzylic alcohols are valuable intermediates in organic synthesis. The presence of chlorine atoms on the benzene ring significantly influences the electronic properties of the molecule, while the benzylic alcohol group serves as a versatile handle for a wide array of chemical transformations. researchgate.net Benzylic alcohols can be oxidized to form the corresponding aldehydes and ketones, which are themselves important building blocks in organic chemistry. researchgate.net Furthermore, the hydroxyl group can be converted into other functional groups, and the chlorine atoms can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. organic-chemistry.orgorganic-chemistry.org The specific positioning of the two chlorine atoms and the methoxy (B1213986) group in this compound creates a distinct pattern of reactivity and steric hindrance, making it a subject of interest for chemists exploring regioselective reactions. The development of enantioselective methods for the dichlorination of allylic alcohols highlights the importance of creating chiral chlorinated compounds, which can be crucial in the synthesis of complex natural products and pharmaceuticals. nih.gov

Overview of Research Trajectories for Aryl Ethers and Halogenated Compounds

Research into aryl ethers and halogenated compounds has followed several key trajectories. Aryl ethers are a common feature in many biologically active molecules and functional materials. researchgate.netacs.org The synthesis of these compounds has evolved from classical methods to more sophisticated transition-metal-catalyzed cross-coupling reactions.

Halogenated organic compounds, due to their unique physicochemical properties, have found widespread use in various industrial applications, including as flame retardants and pesticides. mdpi.comnih.gov However, their persistence in the environment has also raised concerns, leading to research focused on their environmental fate and potential health risks. nih.gov In medicinal chemistry, the incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a common strategy to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov Recent research trends also include the development of more sustainable and selective halogenation methods.

Current State of Research on this compound

Current research on this compound itself is somewhat limited and appears to be primarily focused on its role as a chemical intermediate. A key application is in the synthesis of esters with potential pesticidal, particularly herbicidal, properties. google.com For example, it can be reacted with an acid chloride to form the corresponding ester. google.com The preparation of this compound can be achieved through the reduction of methyl 3,6-dichloro-2-methoxybenzoate (B1229588) using a reducing agent like lithium aluminum hydride. google.com

Below is a data table summarizing the key properties of this compound:

PropertyValue
CAS Number 4849-12-1
Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol

The data in this table is compiled from publicly available chemical information databases.

Research Gaps and Unaddressed Challenges in the Field

Despite the foundational knowledge of related compounds, there are several research gaps concerning this compound. A significant portion of the available information is from patents, indicating its utility in specific applications but a lack of broader academic investigation into its fundamental chemical properties and reactivity. google.com

Further research could explore:

Novel Synthetic Applications: Beyond its use in creating herbicidal esters, its potential as a precursor for other functional materials or biologically active compounds remains largely unexplored.

Advanced Catalytic Transformations: The development of novel catalytic methods for the selective functionalization of the C-H or C-Cl bonds of this compound could open new avenues for its use.

Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound, particularly how the interplay of the chloro, methoxy, and alcohol groups influences reaction outcomes, is needed.

Biological Activity Screening: Comprehensive screening of this compound and its derivatives for a wider range of biological activities beyond herbicidal effects could reveal new potential applications.

Addressing these gaps would not only enhance the understanding of this specific compound but also contribute to the broader fields of synthetic chemistry, materials science, and drug discovery.

Properties

IUPAC Name

(3,6-dichloro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPTWNJSENXENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Innovations for 3,6 Dichloro 2 Methoxybenzyl Alcohol and Its Derivatives

Retrosynthetic Analysis of 3,6-Dichloro-2-methoxybenzyl alcohol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected based on known and reliable chemical reactions.

The primary functional group is the benzylic alcohol. A common and effective strategy for the synthesis of primary alcohols is the reduction of a corresponding carbonyl group. This leads to the most logical disconnection, labeled as Disconnection A (C-H bond) in Figure 1. This disconnection points to 3,6-dichloro-2-methoxybenzaldehyde (B6238425) as the immediate precursor. The aldehyde itself can be derived from the corresponding carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), or its ester, through a functional group interconversion (FGI).

Further analysis involves disconnecting the substituents on the aromatic ring. The methoxy (B1213986) group can be introduced via a Williamson ether synthesis, suggesting a disconnection of the aryl-oxygen bond (Disconnection B ), leading back to 3,6-dichlorosalicylic acid or a related derivative. The chloro groups are typically introduced via electrophilic aromatic substitution on a phenol (B47542) or aniline (B41778) precursor.

An alternative, though less common, approach would involve an organometallic strategy. Disconnection C (C-C bond) suggests the reaction of a 3,6-dichloro-2-methoxyphenyl organometallic species (e.g., a Grignard or organolithium reagent) with a formaldehyde (B43269) equivalent. This route is more convergent but may face challenges with the generation and stability of the required organometallic intermediate.

Figure 1: Retrosynthetic Pathways for this compound

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is closely linked to the production of its oxidation product, Dicamba (B1670444). Several routes have been established, leveraging both classical and modern synthetic methodologies.

The most direct and widely employed route to this compound is the reduction of its corresponding carbonyl precursors. The primary starting points are 3,6-dichloro-2-methoxybenzaldehyde or 3,6-dichloro-2-methoxybenzoic acid.

A patented process describes the preparation of the target alcohol via the catalytic de-bromination of 2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol. google.com In this multi-step synthesis, the final step involves hydrogenation using a palladium on charcoal (Pd/C) catalyst. google.com While this demonstrates a reductive dehalogenation, the more common approach involves the direct reduction of the carbonyl group.

The synthesis of the precursor aldehyde, 2-methoxy-3,6-dichlorobenzaldehyde, can be achieved through the formylation of 2,5-dichloroanisole. google.com Subsequent reduction of this aldehyde to the target benzyl (B1604629) alcohol can be accomplished using a variety of standard reducing agents.

Precursor Reducing Agent Conditions Outcome Reference
2-methoxy-5-bromo-3,6-dichlorobenzyl alcoholH₂, 5% Pd/CMethanol (B129727)/Water, 30-45°CThis compound google.com
3,6-dichloro-2-methoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol/Ethanol, rtThis compoundGeneral Method
3,6-dichloro-2-methoxybenzoic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THF, refluxThis compoundGeneral Method

This table is generated based on established chemical principles and specific examples from the literature.

Organometallic reagents provide powerful tools for C-C bond formation and the synthesis of alcohols. libretexts.org While not the primary industrial route for this specific compound, organometallic strategies are fundamental in modern organic synthesis. organic-chemistry.org

A general approach involves the reaction of an aryl organometallic species with an aldehyde. For the synthesis of substituted benzyl alcohols, this could involve:

Reaction of an Aryl Grignard Reagent with Formaldehyde: A 3,6-dichloro-2-methoxyphenylmagnesium halide could be reacted with formaldehyde. The preparation of this specific Grignard reagent can be challenging due to potential side reactions.

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and potassium acetoxymethyltrifluoroborate can yield benzylic alcohols. organic-chemistry.org

Nickel-Catalyzed Couplings: Nickel complexes have been shown to catalyze the direct cross-coupling of benzyl alcohols with Grignard reagents, demonstrating the reactivity of the C-O bond in these systems. acs.org

These methods offer versatility but often require careful control of reaction conditions and may be more suited for laboratory-scale synthesis of complex analogs rather than bulk production of this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of benzyl alcohols, this involves developing protocols that use less hazardous reagents, employ catalytic methods, and utilize environmentally benign solvents. acs.org

Catalytic Oxidation/Reduction: The oxidation of benzyl alcohols to aldehydes and the reverse reduction are key transformations. Green methods for oxidation utilize molecular oxygen from the air as the ultimate oxidant, often in conjunction with a photocatalyst like thioxanthenone. rsc.orgrsc.org These principles can be applied in reverse for the reductive step, using catalytic hydrogenation which produces only water as a byproduct.

Eco-Friendly Solvents: Propylene carbonate has been identified as a green and recyclable solvent for reactions involving benzyl alcohols, such as etherification catalyzed by iron salts. acs.orgnih.gov The use of such solvents minimizes the reliance on volatile and often toxic organic solvents.

Atom Economy: Direct catalytic nucleophilic substitution of the hydroxyl group in benzyl alcohols is a highly atom-economical process, as it generates only water as a byproduct. nih.gov

Applying these principles to the synthesis of this compound would favor catalytic hydrogenation of the aldehyde precursor in a recyclable solvent over stoichiometric reductants like LiAlH₄, which generate significant waste.

Stereoselective Synthesis of Chiral Analogs

The introduction of a substituent at the benzylic carbon creates a stereocenter, leading to chiral analogs of this compound. The synthesis of single enantiomers of chiral alcohols is of immense importance, particularly in the pharmaceutical industry. nih.gov

A primary strategy for accessing enantiopure benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone. Another powerful technique is the Dynamic Kinetic Resolution (DKR) of a racemic secondary alcohol.

Dynamic Kinetic Resolution (DKR): This method combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.com

Method Catalyst System Key Features Reference
Asymmetric HydrogenationRuthenium or Iridium complexes with chiral ligandsHigh enantioselectivity for the reduction of aromatic ketones. google.com
Dynamic Kinetic Resolution (DKR)Metal catalyst (e.g., Ru, V) + Lipase (B570770) (e.g., Novozym® 435)Converts a racemate into a single enantiomer of an ester derivative. mdpi.comencyclopedia.pub
Pd/Cu Co-catalyzed Asymmetric SubstitutionPd and Cu catalysts with distinct chiral ligandsConstructs two adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov

For instance, the DKR of a racemic secondary alcohol, such as 1-(3,6-dichloro-2-methoxyphenyl)ethanol, could be achieved using a combination of a lipase like Candida antarctica lipase B (CAL-B) for stereoselective acylation and a metal catalyst (e.g., a ruthenium complex) to racemize the unreacted alcohol enantiomer. mdpi.com

Derivatization Strategies for this compound

The hydroxyl group of this compound is a versatile handle for further chemical modification. Derivatization is used to create new molecules with different properties or to facilitate analysis.

Oxidation: As previously mentioned, the most significant derivatization is the oxidation to 3,6-dichloro-2-methoxybenzoic acid (Dicamba), a widely used herbicide. google.comsigmaaldrich.com

Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis or through acid-catalyzed dehydration. Iron(III) chloride has been used as a catalyst for the eco-friendly self-etherification of benzyl alcohols. acs.orgnih.gov A non-metallic Lewis acid, B(C₆F₅)₃, has been shown to be effective for the cross-etherification of benzylic alcohols with other alcohols under mild conditions. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields the corresponding esters. The herbicide Dicamba is sometimes applied in its ester form. gcms.cz

Conversion to Benzyl Halides: The alcohol can be converted to the corresponding benzyl chloride or bromide, which are reactive intermediates for nucleophilic substitution reactions.

Analytical Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase volatility and improve detection. jfda-online.com For example, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) or a fluoroacyl derivative. jfda-online.com Derivatization with specific reagents that introduce a permanent positive charge can enhance detection by orders of magnitude in mass spectrometry. nih.gov

Reaction Type Reagents Product Type Significance/Application Reference
OxidationOxidizing Agent (e.g., KMnO₄, NaClO)Carboxylic Acid (Dicamba)Herbicide synthesis google.comgoogle.com
EtherificationR-X, Base or R-OH, Acid Catalyst (e.g., B(C₆F₅)₃)EtherSynthesis of new chemical entities nih.gov
EsterificationR-COOH, Acid Catalyst or R-COClEsterAgrochemical formulations gcms.cz
HalogenationSOCl₂, PBr₃Benzyl HalideReactive synthetic intermediate researchgate.net
SilylationTMSCl, BaseSilyl EtherGC-MS analysis jfda-online.com

Esterification and Etherification Reactionsorgsyn.orgnih.gov

The hydroxyl group of this compound is a prime site for synthetic modification through esterification and etherification. These reactions are fundamental for creating derivatives with altered physical properties and chemical reactivity.

Esterification:

The direct reaction of this compound with acid chlorides is an effective method for synthesizing its corresponding esters. Research has demonstrated that reacting the alcohol with various substituted phenoxyacetyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as benzene (B151609) leads to the formation of the desired ester. google.com The reaction is typically exothermic and proceeds smoothly, with the precipitation of pyridine hydrochloride serving as a visual indicator of the reaction's progress. google.com Refluxing the mixture ensures the completion of the reaction. google.com

A specific example is the reaction of this compound with 2-methyl-4-chlorophenoxyacetyl chloride. google.com This transformation highlights a standard and scalable laboratory procedure for this class of compounds.

Table 1: Example of Esterification of this compound

Reactant A Reactant B Base Solvent Condition Product

Data sourced from patent literature describing specific experimental procedures. google.com

Etherification:

Chemoselective etherification of benzyl alcohols, a class to which this compound belongs, can be achieved using specific reagent systems. One such method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.orgresearchgate.net This procedure is notable for its ability to selectively convert benzylic hydroxyls into their methyl or ethyl ethers while leaving other types of hydroxyl groups, such as aliphatic or phenolic, intact. organic-chemistry.orgresearchgate.net The reaction is understood to proceed via a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org However, the efficiency of this method is influenced by the electronic nature of the substituents on the aromatic ring. Benzyl alcohols bearing electron-withdrawing groups, such as the chloro-substituents in this compound, are known to require longer reaction times and may result in lower yields compared to their electron-donating counterparts. organic-chemistry.org

Palladium-catalyzed C–O cross-coupling reactions have also emerged as a powerful tool for forming alkyl aryl ethers. nih.gov While often employed to couple an alcohol with an aryl halide, the underlying principles are relevant for constructing complex ether linkages. These reactions require carefully selected ligands to facilitate the otherwise slow reductive elimination step from the palladium(II) intermediate. nih.gov

Oxidation and Reduction Transformations of the Alcohol Moietyorganic-chemistry.orgresearchgate.netrsc.org

The benzylic alcohol moiety is susceptible to both oxidation and reduction, leading to functionally distinct molecules.

Oxidation:

The oxidation of this compound to its corresponding benzoic acid, 3,6-dichloro-2-methoxybenzoic acid (known as Dicamba), is a key industrial transformation. google.com This process converts the alcohol functional group into a carboxylic acid.

More advanced and selective oxidation methods have been developed for benzyl alcohols in general. An innovative approach, termed "reductive oxidation," utilizes the electrocatalytic reduction of peroxydisulfate (B1198043) (S₂O₈²⁻) to generate the highly oxidizing sulfate (B86663) radical anion (SO₄•⁻). nih.gov This species then efficiently oxidizes the alcohol. A significant finding of this research is that the reaction outcome can be precisely controlled by adjusting the pH. nih.gov Under near-neutral conditions (pH 6.5), the primary product is the corresponding aldehyde (benzaldehyde, in the case of benzyl alcohol). nih.gov In contrast, under basic conditions (pH 12.5), the reaction proceeds to yield the carboxylic acid (benzoic acid). nih.gov This pH-dependent selectivity offers a sophisticated tool for synthetic chemists to target a specific oxidation state.

Table 2: pH-Controlled Reductive Oxidation of Benzyl Alcohol

pH Primary Product Yield
6.5 Benzaldehyde 79%

Data demonstrates the principle of pH control in the electrochemical oxidation of benzyl alcohol, a model for this compound. nih.gov

Reduction:

While specific reduction studies on this compound are less commonly detailed, the reduction of the benzyl alcohol group to a methyl group is a standard transformation in organic synthesis, typically achieved through catalytic hydrogenolysis or using strong reducing agents. These methods, however, would also be capable of causing dehalogenation of the aromatic ring.

Halogenation and Dehalogenation Studies on the Aromatic Ringresearchgate.netsigmaaldrich.com

The two chlorine atoms on the aromatic ring of this compound are defining features, but their manipulation through further halogenation or dehalogenation can generate novel structures.

Halogenation:

Further halogenation of the aromatic ring is synthetically challenging due to the existing deactivating chloro- and methoxy- groups. However, general methods for the chemoselective iodination of alcohols have been developed, which could be adapted. For instance, the conversion of benzyl alcohol to benzyl iodide can be achieved using iodine and triphenylphosphine (B44618) in the presence of a base like 2,6-lutidine. researchgate.net The optimization of such reactions often involves screening various solvents, with dichloromethane (B109758) frequently proving to be effective. researchgate.net

Dehalogenation:

Dehalogenation, the removal of one or more chlorine atoms, represents a significant transformation. A patent describing the synthesis of 2-methoxy-3,6-dichloro-benzoic acid mentions a process involving the catalytic de-bromination of a related compound, 2-hydroxy-5-bromo-3,6-dichloro-benzyl alcohol, to illustrate the feasibility of removing a halogen atom from this type of substituted ring system. google.com This suggests that selective de-chlorination of this compound, while challenging, is a plausible synthetic route to other derivatives.

Cross-Coupling Reactions at Aryl Halide Positions

The carbon-chlorine bonds at positions 3 and 6 of the benzene ring are potential sites for carbon-carbon or carbon-heteroatom bond formation via cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for building molecular complexity. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly prominent. rsc.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in ligand design have enabled their efficient use in coupling reactions. researchgate.net Studies on analogous di-halogenated systems, such as 3,6-dihalopyridazines, have demonstrated successful cross-coupling with organobismuth reagents. researchgate.net This approach allows for the formation of new C-C bonds at the site of the halogen, and the simple and efficient transformation can tolerate a variety of functional groups. researchgate.net Applying such methodologies to this compound could provide access to a wide array of substituted derivatives.

Optimization of Reaction Conditions and Process Efficiencynih.gov

The efficiency of any synthetic transformation involving this compound is critically dependent on the optimization of reaction conditions.

Solvent and Reagent Stoichiometry: In halogenation reactions, the choice of solvent can be paramount, with dichloromethane being identified as optimal in certain iodination procedures for benzyl alcohols. researchgate.net Similarly, in etherification reactions using TCT and DMSO, achieving optimal yields involves using equimolar amounts of the reagents, with portionwise addition of DMSO shown to improve outcomes and shorten reaction times. organic-chemistry.org

Catalyst and Ligand Choice: For cross-coupling reactions, the selection of the palladium catalyst and, more importantly, the supporting ligand is crucial for success, especially when using less reactive aryl chlorides. nih.govresearchgate.net

Control of Reaction Parameters: The pH of the reaction medium can be a powerful tool for directing the selectivity of a reaction, as seen in the electrochemical oxidation of benzyl alcohols, where a shift from neutral to basic conditions changes the product from an aldehyde to a carboxylic acid. nih.gov

Substrate Reactivity: The inherent reactivity of the substrate must be considered. The electron-withdrawing nature of the two chlorine atoms in this compound can decrease the nucleophilicity of the alcohol and affect reaction rates in processes that proceed through carbocation intermediates, such as certain etherification methods. organic-chemistry.org

Isolation and Purification Techniques for Synthetic Productsgoogle.com

The isolation and purification of this compound and its derivatives from reaction mixtures are essential for obtaining materials of high purity. A variety of standard and advanced laboratory techniques are employed.

Filtration and Washing: In reactions where a solid precipitate is formed, such as the pyridine hydrochloride byproduct in esterifications or the product itself, simple vacuum filtration is a common first step. google.com The filtered solid (the filter cake) is often washed with a suitable solvent, like benzene or xylene, to remove soluble impurities. google.comgoogle.com In some cases, the entire reaction mixture is passed through a plug of an inert filter aid like celite to remove solid byproducts or catalysts. orgsyn.org

Liquid-Liquid Extraction and Phase Separation: For products that are soluble in organic solvents and immiscible with water, purification can be achieved by extraction. A common procedure involves adjusting the pH of the aqueous phase to ensure the desired compound is in its neutral form, leading to its partitioning into the organic layer. For instance, the purification of the related acid, Dicamba, involves separating the molten organic phase from the aqueous phase at an elevated temperature (80 °C) after pH adjustment. google.com The separated organic layer is then washed with water to remove residual mineral acids. google.com

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. Reaction mixtures can be passed through a short column of silica (B1680970) gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), to separate the desired product from starting materials, reagents, and byproducts. sigmaaldrich.com

Drying: After extraction or washing, residual water is typically removed from the organic solution by drying over an anhydrous salt like magnesium sulfate or by drying the final product under reduced pressure at elevated temperatures. google.comgoogle.com

Table 3: Summary of Purification Techniques

Technique Application Example Source
Filtration & Washing Isolation of solid products/byproducts google.comgoogle.com
Filtration through Celite Removal of fine particulates/byproducts orgsyn.org
Phase Separation Isolation of product after pH adjustment google.com
Column Chromatography Separation of soluble components sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Methoxybenzyl Alcohol

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In 3,6-dichloro-2-methoxybenzyl alcohol, the aromatic ring possesses four substituents: two chlorine atoms, a methoxy (B1213986) group, and a hydroxymethyl group.

The directing effects of these groups are as follows:

-OCH₃ (Methoxy group): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.

-CH₂OH (Hydroxymethyl group): This is a weakly activating group and is also an ortho, para-director.

-Cl (Chloro group): Halogens are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directors because of their ability to donate electron density through resonance (+R effect).

In this compound, the positions on the benzene ring are substituted as follows: C1(-CH₂OH), C2(-OCH₃), C3(-Cl), and C6(-Cl). The available positions for an incoming electrophile are C4 and C5. The powerful activating and directing effect of the methoxy group at C2, reinforced by the weaker directing effect of the hydroxymethyl group at C1, would strongly favor substitution at the para position (C5) and the ortho position (C3, already occupied). The directing influence of the chlorine atoms at C3 and C6 would also favor substitution at positions C4 and C5.

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom attached to the benzene ring, known as the benzylic position, is particularly reactive toward nucleophilic substitution. chemistrysteps.com This enhanced reactivity stems from the ability of the benzene ring to stabilize intermediates, such as a benzylic carbocation or a developing negative charge in the transition state, through resonance. chemistrysteps.comchemistry.coach

For this compound, a primary benzylic alcohol, direct nucleophilic substitution is unlikely as the hydroxide (B78521) ion (-OH) is a poor leaving group. The reaction must first be initiated by protonating the alcohol with a strong acid, which converts the hydroxyl group into a much better leaving group, water (H₂O). masterorganicchemistry.com

Once protonated, the substitution can proceed via two primary mechanisms:

Sₙ2 Mechanism: As a primary benzylic substrate, it is expected to be susceptible to an Sₙ2 reaction pathway. ucalgary.ca In this concerted mechanism, a nucleophile attacks the benzylic carbon at the same time as the water molecule departs. youtube.com This pathway is favored by strong, non-bulky nucleophiles.

Sₙ1 Mechanism: Alternatively, the departure of the water molecule could lead to the formation of a primary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemistry.coachyoutube.com The stabilized carbocation can then be attacked by a nucleophile. While primary carbocations are typically unstable, the resonance stabilization afforded by the benzene ring makes the Sₙ1 pathway a viable possibility for benzylic systems. chemistrysteps.com

Therefore, depending on the reaction conditions and the nature of the nucleophile, both Sₙ1 and Sₙ2 pathways are plausible for nucleophilic substitution at the benzylic position of this compound. khanacademy.org

Cleavage Reactions of the Ether Linkage

The methoxy group in this compound consists of an aryl methyl ether linkage. Such ethers are generally stable but can be cleaved under forcing conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com

The cleavage mechanism involves the initial protonation of the ether oxygen by the strong acid, making the attached groups more susceptible to nucleophilic attack by turning the oxygen into a good leaving group. masterorganicchemistry.com For an aryl methyl ether, the reaction proceeds via an Sₙ2 attack by the halide ion (e.g., I⁻) on the less sterically hindered methyl group. This results in the formation of a phenol (B47542) (3,6-dichloro-2-hydroxybenzyl alcohol) and a methyl halide (e.g., methyl iodide). Attack on the sp²-hybridized aromatic carbon does not occur. masterorganicchemistry.com

Alternative reagents have been developed for the cleavage of aromatic methyl ethers under milder conditions, such as boron tribromide (BBr₃) or thiol-based systems like 2-(diethylamino)ethanethiol. organic-chemistry.org Oxidative methods can also be employed for the deprotection of certain substituted benzyl (B1604629) ethers. organic-chemistry.orgresearchgate.net

Oxidative Transformations of the Benzyl Alcohol Moiety

The primary benzylic alcohol functional group is readily susceptible to oxidation. The product of the oxidation depends on the strength and nature of the oxidizing agent used.

Strong Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, typically oxidizes a primary benzylic alcohol all the way to a carboxylic acid. chemistrysteps.comchemistry.coach In this case, this compound would be converted to 3,6-dichloro-2-methoxybenzoic acid. This particular product is the active ingredient in the widely used herbicide Dicamba (B1670444).

Mild Oxidation: The use of milder or more selective oxidizing agents can afford the corresponding aldehyde, 3,6-dichloro-2-methoxybenzaldehyde (B6238425). Research on similar methoxy-substituted benzyl alcohols has shown that catalytic systems, such as bimetallic gold-palladium (Au-Pd) catalysts, can effectively facilitate the oxidation of the alcohol to the aldehyde under base-free conditions. unimi.it Similarly, photochemical methods using sensitizers have been shown to oxidize 4-methoxybenzyl alcohol to its corresponding aldehyde. nih.gov

The table below summarizes the potential oxidative transformations.

Starting MaterialOxidizing Agent/ConditionsMajor ProductProduct Type
This compoundKMnO₄ or Na₂Cr₂O₇, H⁺, heat3,6-Dichloro-2-methoxybenzoic acidCarboxylic Acid
This compoundMild/Selective Oxidants (e.g., PCC, PDC, Catalytic methods)3,6-Dichloro-2-methoxybenzaldehydeAldehyde

Thermal and Photochemical Degradation Pathways

The stability of this compound is subject to thermal and photochemical stress, leading to degradation.

Thermal Degradation: Studies on analogous compounds suggest a degree of thermal stability. For instance, 2,6-dichlorobenzyl alcohol was found to be stable in brine under simulated reservoir conditions at temperatures up to 150 °C. researchgate.net However, at higher temperatures, pyrolysis would likely occur. Research on the thermal degradation of 2-methoxyethanol (B45455), which also contains ether and alcohol functionalities, indicates that the weakest bonds, and therefore the most likely to break first, are the C-C and C-O bonds. scienceopen.com For this compound, this could involve fission of the bond between the ring and the hydroxymethyl group or cleavage of the methyl-oxygen bond in the ether linkage.

Photochemical Degradation: Exposure to ultraviolet (UV) light can induce photochemical degradation. While direct studies on the alcohol are limited, extensive research on its oxidation product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), provides significant insight. The photolysis of Dicamba in aqueous solution leads to the substitution of a chlorine atom with a hydroxyl group as a primary degradation pathway. semanticscholar.org The degradation pathways and resulting intermediates are highly dependent on the conditions, such as the presence of photosensitizers like titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂), which generate highly reactive hydroxyl radicals. researchgate.net The photolytic mechanism in the absence of such sensitizers is reported to be quite different from the radical-mediated pathways. researchgate.net It is plausible that this compound would follow similar photochemical degradation routes, involving the photohydrolysis of a C-Cl bond or oxidation of the alcohol moiety.

Reaction Kinetics and Thermodynamic Analyses

Quantitative data on the reaction kinetics and thermodynamics of this compound are not widely available. However, analysis of closely related compounds can provide valuable estimates.

Reaction Kinetics: Kinetic studies on the photodegradation of the related compound Dicamba have been performed. The photolytic half-life of Dicamba in aqueous solution (pH 7) when irradiated with UVB lamps was found to be 43.3 minutes. researchgate.net The kinetics of electrochemical reactions have been studied for similar molecules; for example, the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde (B137617) to the corresponding benzyl alcohol was found to be a diffusion-controlled process. isroset.org The kinetics of the oxidation of methoxy-substituted benzyl alcohols have been shown to be dependent on the catalyst composition and the substitution pattern on the aromatic ring. unimi.it

The table below presents kinetic data for a closely related compound.

CompoundProcessConditionsMeasured ParameterValue
3,6-Dichloro-2-methoxybenzoic acid (Dicamba)PhotolysisAqueous solution, pH 7, Rayonet UVB lampsHalf-life (t₁/₂)43.3 minutes researchgate.net

Thermodynamic Analyses: Thermodynamic data, such as enthalpies of formation, are crucial for understanding reaction feasibility. For the thermal degradation of 2-methoxyethanol, density functional theory (DFT) has been used to calculate the bond dissociation energies and enthalpies of formation for the parent molecule and its decomposition products. scienceopen.com Such computational approaches could be applied to this compound to predict the most and least stable bonds and to determine the thermodynamics of various potential reaction pathways, such as oxidation or ether cleavage. Thermodynamically, the most favored degradation pathway for 2-methoxyethanol was found to be the formation of methane (B114726) and glycolaldehyde. scienceopen.com

Intermediates and Transition State Characterization

The characterization of transient species like intermediates and transition states is key to elucidating reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy intermediate known as a benzenonium ion, or σ-complex. msu.edu In this intermediate, the electrophile is bonded to a ring carbon, which becomes sp³-hybridized, and the positive charge is delocalized across the remaining sp²-hybridized carbons of the ring through resonance. libretexts.org The stability of this intermediate influences the reaction rate.

Nucleophilic Benzylic Substitution: As discussed, this reaction can proceed through two distinct pathways with different intermediates and transition states. The Sₙ1 mechanism involves a discrete, planar benzylic carbocation intermediate that is stabilized by resonance with the aromatic ring. youtube.com The Sₙ2 mechanism does not involve an intermediate but rather proceeds through a single, high-energy transition state where the nucleophile is partially bonded to the benzylic carbon and the leaving group is partially detached. youtube.com

Radical Reactions: Reactions such as free-radical halogenation at the benzylic position (if a benzylic C-H were present on a substituted carbon) would proceed via a benzylic radical intermediate. youtube.com This radical is also stabilized by resonance with the adjacent aromatic ring.

Degradation Reactions: The photo-induced degradation of the related compound Dicamba has been shown to proceed through different aromatic intermediates depending on the specific photolytic system (e.g., direct UV photolysis vs. TiO₂-mediated photocatalysis). researchgate.net

The study of these transient species, often through computational chemistry and spectroscopic methods, is essential for a complete understanding of the reactivity of this compound.

Computational Chemistry and Theoretical Modeling of 3,6 Dichloro 2 Methoxybenzyl Alcohol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational preferences of 3,6-Dichloro-2-methoxybenzyl alcohol. Methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to perform geometry optimization. epstem.netresearchgate.net This process identifies the most stable, low-energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a true energy minimum is reached. researchgate.net

The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the orientation of the methoxy (B1213986) and hydroxymethyl groups relative to the dichlorinated benzene (B151609) ring. Understanding the preferred conformation is crucial as the molecule's shape directly influences its physical properties and biological activity. The presence of the methoxy group and chlorine atoms introduces steric and electronic effects that dictate the rotational barriers of the side chains, which can be quantified through these calculations.

Table 1: Representative Geometric Parameters Calculated by DFT Note: This table represents the type of data generated from a DFT calculation for a molecule like this compound. Actual values require a specific computational study.

ParameterDescriptionTypical Output
Bond Lengths The distance between the nuclei of two bonded atoms.C-C (Aromatic), C-O, C-Cl, O-H
Bond Angles The angle formed between three connected atoms.C-C-C (Aromatic), C-O-C, Cl-C-C
Dihedral Angles The angle between two planes defined by sets of atoms.Defines the orientation of the -CH₂OH and -OCH₃ groups.
Total Energy The calculated total energy of the optimized molecule.Used to compare the stability of different conformations.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic properties of this compound are critical for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). muni.czmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. muni.cz A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distribution. nih.govtheaic.org These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this compound, negative potential would likely be concentrated around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential would be found near the hydrogen atoms, particularly the hydroxyl proton. nih.gov

Table 2: Key Electronic Properties from Quantum Chemical Calculations Note: This table shows typical electronic parameters that would be calculated for this compound.

ParameterSymbolDescriptionSignificance for Reactivity
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital.Relates to ionization potential and electron-donating ability.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital.Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap ΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. muni.cz
Dipole Moment µA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Electronegativity χThe ability of the molecule to attract electrons.Indicates the tendency to accept charge. researchgate.net
Chemical Hardness ηA measure of resistance to change in electron distribution.Soft molecules are more reactive. researchgate.netnih.gov

Spectroscopic Property Predictions for Advanced Structural Studies

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. theaic.org This computed spectrum can be compared with experimental FT-IR data to assign specific absorption bands to molecular vibrations, such as C-Cl stretches, O-H bending, and C-O stretching, aiding in the structural confirmation of the molecule. theaic.orgnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing theoretical and experimental NMR spectra helps in the precise assignment of signals to each proton and carbon atom in the molecule, which can be complex due to the substituted aromatic ring. mdpi.com Theoretical predictions of UV-Visible spectra, calculated using Time-Dependent DFT (TD-DFT), can explain electronic transitions and correlate them with the molecule's photophysical properties. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound. tanaffosjournal.ir MD simulations model the movement of atoms over time by solving Newton's equations of motion. This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and in a specific environment (e.g., in a solvent). tanaffosjournal.ir Such simulations can identify dominant conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation of the benzyl (B1604629) and methoxy groups.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry can be used to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics. mdpi.com For example, theoretical studies could model the molecule's synthesis, its metabolic degradation pathways, or its reactions with other chemical species, offering insights that are difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. psu.edumdpi.com To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known activities (e.g., herbicidal or antifungal activity) would be required.

Molecular descriptors—numerical values that encode different aspects of the molecule's structure (e.g., topological, electronic, or steric)—are calculated for each compound. mdpi.com Statistical methods are then used to create an equation that links these descriptors to the observed activity. psu.edu Such a model could then be used to predict the activity of this compound and guide the design of new, more potent analogues.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorInformation Encoded
Electronic Dipole Moment, HOMO/LUMO energiesElectron distribution and reactivity.
Steric Molecular Volume, Surface AreaSize and shape of the molecule.
Topological Connectivity IndicesAtom connectivity and branching.
Lipophilicity LogPHydrophobicity, affects membrane permeability.

Molecular Docking and Interaction Studies

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.comugm.ac.id This technique is crucial in drug discovery and for understanding potential mechanisms of action. nih.gov

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and using a scoring function to evaluate the best binding poses based on factors like electrostatic and van der Waals interactions. nih.gov The results provide a binding energy value, which estimates the affinity of the ligand for the protein, and details of key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govnsbmb.org.ng This information can suggest a potential biological target for this compound and explain its activity at a molecular level.

Investigation of Biological Interactions and Biochemical Pathways Involving 3,6 Dichloro 2 Methoxybenzyl Alcohol Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles

Evaluation of Biochemical Target Engagement (e.g., enzyme inhibition, receptor binding)

Scientific literature available does not provide specific studies on the direct biochemical target engagement of 3,6-dichloro-2-methoxybenzyl alcohol in terms of enzyme inhibition or receptor binding. General principles of how similar chemical structures, such as benzyl (B1604629) alcohols and chlorinated aromatic compounds, interact with biological systems can be considered, but direct experimental evidence for this specific compound is not presently documented in public databases.

No specific in vitro enzyme assays for this compound are described in the reviewed scientific literature. While assays for alcohol dehydrogenase and other enzymes that metabolize alcohols and aromatic compounds are well-established, their application to this particular dichlorinated methoxybenzyl alcohol has not been reported. organic-chemistry.org

There are no available receptor binding studies for this compound in non-human systems within the public scientific domain. Research on related molecules has explored interactions with various receptors, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.gov

Cellular Uptake and Intracellular Distribution Studies (in non-human cell lines)

Specific studies detailing the cellular uptake and intracellular distribution of this compound in non-human cell lines have not been identified in the available scientific literature. The lipophilic nature of chlorinated aromatic compounds suggests potential for passive diffusion across cell membranes, but dedicated studies for this compound are absent. nih.gov

Metabolism and Biotransformation Pathways (in non-human organisms)

While direct metabolic studies on this compound are limited, research on structurally similar compounds, particularly the fungal metabolite 3,5-dichloro-p-anisyl alcohol, provides a strong predictive model for its biotransformation in anaerobic microbial environments. nih.gov

Based on the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol by methanogenic sludge, the metabolism of this compound is anticipated to proceed through a series of analogous reactions. nih.gov The initial and key step is likely the demethylation of the methoxy (B1213986) group.

The proposed metabolic pathway, based on analogy, involves:

Demethylation: The primary metabolic event is the cleavage of the O-methyl group from the methoxy moiety, yielding a di-chlorinated hydroxybenzyl alcohol intermediate. In the case of the analogue, this step was quantitative. nih.gov

Oxidation: The resulting benzyl alcohol group is then oxidized to the corresponding carboxylic acid, forming a di-chlorinated hydroxybenzoic acid. nih.gov

Further Transformation: This intermediate can then undergo further biotransformation. In studies with the analogous 3,5-dichloro-4-hydroxybenzoic acid, decarboxylation was observed, leading to the formation of a dichlorophenol. nih.gov

Dimerization: An abiotic pathway has also been observed for the intermediate 3,5-dichloro-4-hydroxybenzyl alcohol, leading to the formation of a dimer, bis(3,5-dichloro-4-hydroxyphenyl)methane. This suggests that a similar dimerization could potentially occur for the corresponding metabolite of this compound. nih.gov

Table 1: Predicted Metabolites of this compound based on Analogous Compound Biotransformation

Precursor CompoundPredicted MetaboliteTransformation Step
This compound3,6-Dichloro-2-hydroxybenzyl alcoholDemethylation
3,6-Dichloro-2-hydroxybenzyl alcohol3,6-Dichloro-2-hydroxybenzoic acidOxidation
3,6-Dichloro-2-hydroxybenzoic acidDichlorophenol isomerDecarboxylation
3,6-Dichloro-2-hydroxybenzyl alcoholBis(3,6-dichloro-2-hydroxyphenyl)methaneDimerization (Abiotic)

The biotransformation of methoxylated aromatic compounds in anaerobic microorganisms is facilitated by specific enzyme systems. The crucial O-demethylation step is catalyzed by O-demethylases. wikipedia.orgresearchgate.net In anaerobic bacteria, these are often complex, multi-component enzyme systems. For instance, in Desulfitobacterium hafniense, a four-component enzyme system is responsible for cleaving phenyl methyl ethers. wikipedia.org These systems typically involve:

Methyltransferases: These enzymes catalyze the transfer of the methyl group from the aromatic compound to a corrinoid protein. wikipedia.orgacs.org

Corrinoid Protein: This protein acts as an intermediate carrier of the methyl group. wikipedia.org

Activating Enzyme: This component is necessary to maintain the corrinoid protein in a reduced, active state. wikipedia.org

The enzymes involved in the subsequent oxidation of the benzyl alcohol to a carboxylic acid are likely alcohol dehydrogenases and aldehyde dehydrogenases, which are common in microbial metabolic pathways. nih.govnih.gov The degradation of the herbicide Dicamba (B1670444) (2-methoxy-3,6-dichlorobenzoic acid), which is structurally related to a potential metabolite, is known to be catalyzed by a three-component enzyme system in Pseudomonas maltophilia, consisting of an oxygenase, a ferredoxin, and a reductase. This provides further insight into the types of enzymes capable of acting on such chlorinated and methoxylated aromatic structures.

Mechanism of Action Studies at the Molecular and Cellular Level (in non-human models)

The precise molecular mechanism of action for this compound is not extensively detailed in the available scientific literature. However, insights can be drawn from studies on its parent compound, benzyl alcohol, and its corresponding carboxylic acid, dicamba (3,6-dichloro-2-methoxybenzoic acid).

Benzyl alcohol has been shown to act at the cellular membrane level. In studies using intact renal epithelial cells (MDCK cells), it was observed to increase membrane fluidity in a dose-dependent manner. nih.gov This alteration of the lipid bilayer is a key aspect of its function as a neutral local anesthetic. Furthermore, benzyl alcohol was found to modulate the synthesis of cyclic AMP (cAMP), a critical second messenger in cellular signaling. nih.gov At lower concentrations (10 mM), it enhanced the effects of certain ligands like prostaglandin (B15479496) E2 and glucagon, while at higher concentrations (40 mM), it inhibited stimulated cAMP synthesis. nih.gov

The corresponding carboxylic acid, dicamba, is a well-documented herbicide whose mechanism is understood. wikipedia.org Dicamba functions as a synthetic auxin, mimicking the natural plant hormone. wssa.net At low concentrations, it stimulates enzymes like RNA polymerase, leading to an abnormal increase in RNA, DNA, and protein synthesis. This results in uncontrolled cell division and growth, ultimately destroying the plant's vascular tissues. wssa.net At high concentrations, it inhibits growth and cell division. wssa.net The herbicidal activity of dicamba is initiated by the O-demethylation of the compound to 3,6-dichlorosalicylic acid (3,6-DCSA), a transformation carried out by soil bacteria such as Pseudomonas maltophilia. wikipedia.org This metabolite lacks herbicidal activity. wikipedia.org Given that this compound shares the same substituted benzene (B151609) ring, it is plausible that its mode of action in plant systems could involve similar auxin-like pathways after oxidation to the corresponding benzoic acid.

Structure-Biological Activity Relationships of Derivatives (focus on in vitro or non-human in vivo models)

Specific structure-activity relationship (SAR) studies focusing on derivatives of this compound are not prominently featured in the reviewed literature. However, SAR studies on structurally related substituted benzyl alcohol and benzamide (B126) derivatives provide valuable insights into how molecular modifications can influence biological activity.

In one study, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide were synthesized and evaluated as inhibitors of the 12-lipoxygenase (12-LOX) enzyme. nih.gov This research highlights the importance of the substituted benzylamine (B48309) scaffold for achieving potent and selective enzyme inhibition. nih.gov

Another study investigated 2-phenoxybenzamide (B1622244) derivatives for antiplasmodial activity against Plasmodium falciparum. mdpi.com The findings revealed that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, significantly impacted both antiplasmodial activity and cytotoxicity. mdpi.com For instance, replacing a 4-fluorophenoxy substituent with a 4-phenoxy or 4-acetamidophenoxy group markedly decreased activity. mdpi.com Furthermore, bulky, non-polar substituents on a terminal piperazinyl nitrogen appeared to be beneficial for high antiplasmodial efficacy. mdpi.com

Research on benzyl alcohol derivatives has also demonstrated their potential as antibacterial agents. A study synthesizing various benzyl acetate (B1210297) derivatives from their corresponding alcohols showed that their antibacterial activity was concentration-dependent and generally more potent against Gram-negative Pseudomonas aeruginosa than Gram-positive Staphylococcus aureus. semanticscholar.org This suggests that the nature of the substituents on the benzyl ring and the esterification of the alcohol group are critical determinants of antibacterial spectrum and efficacy.

These examples from related compound classes underscore the principle that substitutions on the phenyl ring (such as chloro and methoxy groups) and modifications to the benzylic alcohol group are key factors in modulating biological activity, whether it be enzyme inhibition, antiplasmodial action, or antibacterial effects.

Comparative Studies with Related Bioactive Compounds

The biological activities of this compound can be contextualized by comparing it with structurally similar compounds, such as other chlorinated benzyl alcohols and related methoxylated phenols.

2,4-Dichlorobenzyl alcohol is a well-known related compound used as a mild antiseptic. wikipedia.org It is a common ingredient in throat lozenges due to its ability to kill bacteria and some viruses associated with mouth and throat infections. wikipedia.org Studies have demonstrated its broad-spectrum bactericidal activity against seven bacterial species commonly implicated in pharyngitis, including Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus. dovepress.com An in vitro test showed that a lozenge containing 2,4-dichlorobenzyl alcohol and amylmetacresol (B1666032) achieved a greater than 99.9% reduction in colony-forming units (CFUs) for all tested species within 10 minutes. dovepress.com This potent antimicrobial profile highlights the role of the dichlorinated benzyl alcohol structure in exerting antiseptic effects.

Dicamba (3,6-dichloro-2-methoxybenzoic acid) , the corresponding carboxylic acid of the title compound, is a selective systemic herbicide. wikipedia.org Its primary function is to control broadleaf weeds in agriculture and turf. wikipedia.orgresearchgate.net The structural difference—a carboxylic acid group instead of an alcohol group—is responsible for its specific mechanism as a synthetic auxin mimic in plants. wssa.net This comparison illustrates how a minor modification of a functional group can dramatically shift the primary biological application from a potential antimicrobial or general biocidal agent to a highly specific herbicide.

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) , another related compound, is recognized for its potent antioxidant properties. nih.gov Isolated from the Pacific oyster, DHMBA has been shown to protect against oxidative stress. nih.gov In studies using aged mice, administration of DHMBA improved working memory and reduced anxiety-like behaviors by inhibiting neuronal loss. nih.gov Its mechanism involves interacting with the Keap1 protein, which in turn upregulates the Nrf2 antioxidant response pathway. nih.gov This comparison shows that the arrangement and type of substituents (hydroxyl vs. chloro groups) on the benzyl alcohol framework are critical in defining the compound's biological role, shifting it from a potential biocide to a protective antioxidant.

Investigation of Effects on Specific Biological Systems (e.g., microbial, plant, insect, excluding human physiological effects or disease states)

The biological effects of this compound and its close relatives have been investigated in microbial, plant, and insect systems.

While specific studies on the antimicrobial activity of this compound are limited, the activities of related chlorinated and non-chlorinated benzyl alcohols are well-documented. Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties and are used as preservatives. researchgate.netnih.gov They are generally effective against Gram-positive bacteria and fungi. researchgate.net The mechanism is thought to involve increasing the fluidity of the cell membrane, leading to a loss of structural stability. nih.gov The related compound, 2,4-dichlorobenzyl alcohol, is a potent bactericidal agent against a wide range of bacteria responsible for throat infections. dovepress.com Based on these findings, it is plausible that this compound also exhibits antimicrobial properties, likely influenced by its specific substitution pattern.

The most significant biological effect observed for the structural framework of this compound is its herbicidal activity in plant systems. Its oxidized form, dicamba, is a widely used herbicide that controls annual and perennial broadleaf weeds. wikipedia.org The herbicidal effect is due to its action as a synthetic plant growth hormone, causing uncontrolled and destructive growth in susceptible plants. wssa.net Given this relationship, this compound itself is expected to be toxic to many plant species, potentially acting as a pro-herbicide that is converted to the active acid form within the plant or soil environment.

Studies on the parent compound, benzyl alcohol, have revealed notable effects on insects. In the wax moth Galleria mellonella, topical application of benzyl alcohol was found to have significant insecticidal activity, particularly against adults. While it did not cause overt morphological changes to internal organs, it did induce changes in the composition of cuticular free fatty acids. nih.gov At the cellular level, in vitro experiments with insect-derived Sf9 cells showed that benzyl alcohol treatment led to morphological changes, with cells becoming spindle-shaped and granular, indicating cellular stress or damage. nih.gov These findings suggest that the benzyl alcohol scaffold can penetrate the insect cuticle and interfere with critical physiological and cellular processes, pointing to a potential role as an insecticide.

Advanced Analytical Methodologies for the Study of 3,6 Dichloro 2 Methoxybenzyl Alcohol Focusing on Techniques for Research, Not Basic Identification or Quantification for Clinical Purposes

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating 3,6-Dichloro-2-methoxybenzyl alcohol from a complex matrix, which may include starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like substituted benzyl (B1604629) alcohols. helixchrom.com The development of a robust HPLC method is critical for accurately determining the purity of this compound and for analyzing its presence in various mixtures.

Method development for this compound would typically involve a reversed-phase approach, leveraging the compound's aromatic and polar characteristics. A common choice for the stationary phase would be a C8 or C18 column, which separates compounds based on their hydrophobicity. damascusuniversity.edu.sy The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. damascusuniversity.edu.syresearchgate.net The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte. For instance, a slightly acidic mobile phase, potentially using phosphoric acid or formic acid, can ensure the hydroxyl group is protonated, leading to more consistent interactions with the stationary phase. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe.

Illustrative HPLC Method Parameters:

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 280 nm

Note: This table is illustrative and represents typical starting conditions for method development for a compound of this nature.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While benzyl alcohols can be analyzed directly by GC, derivatization is sometimes employed to improve peak shape and thermal stability. For this compound, its volatility allows for direct GC analysis.

GC applications in a research setting would focus on the identification of volatile impurities that may not be easily detectable by HPLC. This could include residual solvents from synthesis or volatile by-products. Headspace GC, a technique where the vapor above a sample is injected, is particularly useful for analyzing highly volatile impurities.

A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points.

The choice of detector is crucial for obtaining the desired analytical information.

UV-Vis Detector: For HPLC, a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used. Substituted benzyl alcohols exhibit UV absorbance due to the benzene (B151609) ring. A DAD allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment. Detection at multiple wavelengths, for instance at 220 nm for general aromatic compounds and a higher wavelength specific to the chromophore of the target molecule, can enhance selectivity. researchgate.net

Refractive Index (RI) Detector: An RI detector can be used in HPLC when the analyte does not have a significant UV chromophore. However, for a compound like this compound, a UV detector is more suitable due to its higher sensitivity and specificity.

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides the highest level of specificity and sensitivity. MS detection allows for the determination of the molecular weight of the analyte and its fragments, which is invaluable for structural confirmation and impurity identification.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural analysis of this compound and the identification of unknown impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₈H₈Cl₂O₂), HRMS can confirm its elemental formula by providing a measured mass that is extremely close to its calculated theoretical mass. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is a powerful tool for identifying unknown impurities, as the accurate mass measurement can significantly narrow down the possible molecular formulas.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.

For this compound, the precursor ion would be its protonated molecule [M+H]⁺ in positive ion mode or deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation pathways can be predicted based on the structure. Common fragmentation for benzyl alcohols includes the loss of water (H₂O) or the hydroxymethyl group (CH₂OH). The presence of chlorine atoms would result in characteristic isotopic patterns in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Illustrative Fragmentation Data for a Dichlorinated Methoxybenzyl Alcohol Derivative:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺[M+H - H₂O]⁺H₂O
[M+H]⁺[M+H - CH₂O]⁺CH₂O
[M+H]⁺[M+H - Cl]⁺Cl
[M+H]⁺[M+H - HCl]⁺HCl

Note: This table is illustrative. The actual fragmentation pattern would need to be determined experimentally.

By analyzing the fragmentation pathways, researchers can confirm the structure of the main compound and elucidate the structures of co-eluting impurities, providing a comprehensive profile of the sample.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Studies

The spatial arrangement of the substituents on the benzene ring and the rotational freedom of the methoxy (B1213986) and hydroxymethyl groups in this compound give rise to a complex conformational landscape. Advanced spectroscopic techniques are indispensable for elucidating these structural nuances and understanding the molecule's electronic properties.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

While one-dimensional NMR provides fundamental structural information, 2D-NMR techniques are crucial for unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing connectivity between adjacent and long-range protons and carbons.

Vibrational Spectroscopy beyond Basic Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful tool for probing the conformational and electronic structure of molecules. While basic FTIR is used for functional group identification, advanced applications involve detailed analysis of spectral shifts and intensities to understand intramolecular interactions and conformational equilibria.

For this compound, the vibrational modes of the aromatic ring, the C-Cl bonds, the methoxy group, and the benzyl alcohol moiety would provide a rich source of structural information. Aromatic rings typically exhibit characteristic C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range. libretexts.orgpressbooks.pub The substitution pattern on the ring influences the positions of weak absorptions in the 1660 to 2000 cm⁻¹ region and strong absorptions from C-H out-of-plane bending between 690 and 900 cm⁻¹. libretexts.org

Theoretical calculations using Density Functional Theory (DFT) are often coupled with experimental vibrational spectra to achieve a complete assignment of the vibrational modes. nih.govnih.govtheaic.org Such studies on related molecules like 2,6-dichlorobenzyl alcohol and 2,6-dichlorotoluene (B125461) have demonstrated the utility of this combined approach in understanding the effects of substitution on the vibrational frequencies. nih.govtheaic.org For instance, in a study of 2,6-dichlorobenzyl alcohol, the C-O stretching mode was assigned at 1167 cm⁻¹ in the Raman spectrum, supported by theoretical calculations. theaic.org The study of 3,5-dimethoxybenzyl alcohol also highlights the use of DFT for detailed vibrational assignment. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Aromatic Compounds Notes
Aromatic C-H Stretch3100-3000Can be influenced by electron-withdrawing/donating groups.
Aliphatic C-H Stretch3000-2850From the methoxy and hydroxymethyl groups.
C=C Aromatic Stretch1600-1450Multiple bands are characteristic of the aromatic ring. libretexts.orgpressbooks.pub
C-O Stretch1260-1000For both the ether and alcohol functionalities.
C-Cl Stretch800-600Position can be indicative of the substitution pattern.
O-H Stretch3600-3200 (broad)The broadness is due to hydrogen bonding.
O-H Bend1440-1395In-plane bending.
C-H Out-of-plane Bend900-675Highly diagnostic of the aromatic substitution pattern. libretexts.org

Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in publicly available databases.

However, the crystallographic analysis of structurally similar compounds can provide valuable insights into the expected solid-state conformation and packing of this compound. For example, the crystal structure of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate reveals how the torsional angle between the ester group and the aromatic ring is a key structural feature. nih.gov Another related structure, that of nih.govscielo.brdioxole-N′-(3,5-dichloro-2-hydroxybenzylidene) benzohydrazide, also provides information on the conformation of a dichlorinated aromatic system in the solid state. researchgate.net

Solid-state NMR spectroscopy is another powerful technique for characterizing the structure and dynamics of crystalline materials. It can be used to study polymorphism, where a compound can exist in different crystalline forms. For dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, solid-state NMR was used to study two of its conformational polymorphs, highlighting differences in the torsional angles of the ester groups relative to the aromatic ring. nih.gov Such studies, if applied to this compound, could reveal similar conformational variations in the solid state.

Development of Trace Analysis Methods in Environmental Matrices

This compound can be a metabolite or degradation product of the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). Therefore, the development of sensitive and selective analytical methods for its detection at trace levels in environmental matrices such as soil and water is of significant importance.

The primary analytical techniques for such trace analysis are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of polar and semi-polar compounds in complex matrices. For the determination of chlorinated herbicide metabolites, reversed-phase LC with electrospray ionization (ESI) in negative ion mode is often employed. usda.govresearchgate.netedpsciences.orgnih.gov Sample preparation is a critical step to remove matrix interferences and pre-concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices. scielo.br This method typically involves an extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of chlorinated hydrocarbons, GC with an electron capture detector (ECD) or a mass spectrometer is commonly used. epa.gov Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of polar analytes.

Analytical Technique Sample Matrix Typical Sample Preparation Reported Limits of Detection (LOD) for Related Compounds
LC-MS/MSSoil, Forage PlantsAcetonitrile extraction, SPE cleanup0.002 - 0.05 µg/kg usda.gov
LC-MS/MSSoilModified QuEChERS0.12 - 0.6 µg/kg researchgate.net
GC-MSWaterSolid-phase extraction (SPE)Not specified, LOQ of 0.100 µg/L epa.gov

Validation of Analytical Methods for Research Applications

The validation of analytical methods is crucial to ensure the reliability and reproducibility of research data. For the trace analysis of this compound in environmental or biological samples, a comprehensive validation process should be undertaken. scielo.breurl-pesticides.euthermofisher.comresearchgate.netnih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples. nih.govwho.int

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration. This is determined by analyzing a series of calibration standards. scielo.brnih.gov

Accuracy (Trueness): The closeness of the measured value to the true value. It is typically evaluated through recovery studies by analyzing spiked blank matrix samples at different concentration levels. scielo.bredpsciences.orgthermofisher.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and reproducibility (inter-day precision). scielo.brthermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. usda.govresearchgate.net

Matrix Effect: The alteration of the analytical signal caused by co-eluting substances from the sample matrix. This is a significant consideration in LC-MS analysis and is often evaluated by comparing the response of the analyte in a pure solvent to that in a matrix extract. nih.gov

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions. eurl-pesticides.eu

Validation Parameter Typical Acceptance Criteria for Pesticide Residue Analysis
Linearity (Coefficient of Determination, r²)> 0.99 scielo.br
Accuracy (Recovery)70-120% scielo.brthermofisher.comnih.gov
Precision (RSD)≤ 20% scielo.brthermofisher.com

Environmental Behavior and Degradation Pathways of 3,6 Dichloro 2 Methoxybenzyl Alcohol

Environmental Occurrence and Distribution Studies

Dicamba (B1670444) is known to be mobile in soils and can enter aquatic systems through runoff and leaching. orst.eduresearchgate.net Given the structural similarity, 3,6-dichloro-2-methoxybenzyl alcohol would likely exhibit comparable mobility. The environmental distribution would be closely linked to areas of high dicamba application, such as agricultural regions. bioone.org

Table 1: Environmental Occurrence of Dicamba (as an indicator for potential presence of its metabolites)

Environmental CompartmentDetection StatusMaximum ConcentrationNotes
Groundwater Detected in 0.13% of surveyed wells (USGS, 1992-1996) orst.edu0.21 µg/L orst.eduLow frequency of detection suggests it is not a widespread, persistent contaminant. researchgate.net
Surface Water Detected in <8% of samples in a Canadian study nih.gov13 µg/L nih.govDetections often coincide with local herbicide application seasons. researchgate.net
Soil Present after applicationVaries with application rateHighly mobile with a relatively short half-life under favorable conditions. researchgate.net
Sediment Not detected in one study nih.gov-Low affinity for sediment particles. researchgate.net

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of this compound itself has not been extensively studied. However, insights can be drawn from the behavior of its parent compound, dicamba.

Photolysis and Hydrolysis Pathways

Dicamba is generally stable to hydrolysis but is susceptible to photolysis, or degradation by UV light. nsf.govrsc.org The photolytic half-life of dicamba in aqueous solutions can vary from hours to days depending on the light conditions and the presence of other substances. nsf.govrsc.org It is plausible that this compound also undergoes photolysis, likely involving the cleavage of the aromatic ring or transformation of the alcohol functional group.

Hydrolysis is not considered a significant degradation pathway for dicamba under most environmental conditions. nsf.govawsjournal.org Similarly, this compound is expected to be resistant to hydrolysis due to the stability of the ether and alcohol functional groups on the aromatic ring.

Oxidation and Reduction in Water and Soil

Oxidation and reduction processes are critical in the environmental fate of chlorinated aromatic compounds. While specific studies on this compound are lacking, advanced oxidation processes have been shown to degrade dicamba. nih.govmostwiedzy.pl These processes generate highly reactive radicals that can attack the aromatic ring, leading to its cleavage and mineralization.

In soil and water, redox conditions can influence degradation. Under anaerobic conditions, reductive dechlorination of similar chlorinated aromatic compounds has been observed. acs.org It is conceivable that this compound could undergo reduction, where chlorine atoms are removed from the aromatic ring. Abiotic reduction of chlorinated compounds can be facilitated by minerals present in soil and sediment. amazonaws.com

Biotic Degradation Processes by Microorganisms

Microbial degradation is the primary mechanism for the dissipation of dicamba and its derivatives from the environment. google.comorst.edunih.gov

Microbial Degradation Pathways and Metabolites

The microbial degradation of dicamba is well-documented and typically initiated by O-demethylation, converting it to 3,6-dichlorosalicylic acid (DCSA). orst.eduresearchgate.netfrontiersin.org This initial step is crucial as DCSA is herbicidally inactive. frontiersin.org Following demethylation, further degradation can proceed through hydroxylation and dechlorination. orst.edu

Given that this compound shares the same substituted aromatic ring as dicamba, it is likely to be degraded via similar microbial pathways. The degradation would likely involve the oxidation of the benzyl (B1604629) alcohol group to a carboxylic acid, forming dicamba, which then enters the known degradation pathway. Alternatively, microorganisms might directly hydroxylate and dechlorinate the ring.

Table 2: Key Metabolites in the Biotic Degradation of Dicamba

MetaboliteFormation PathwayEnvironmental Significance
3,6-Dichlorosalicylic acid (DCSA) O-demethylation of dicamba orst.eduresearchgate.netHerbicidally inactive; a major and persistent metabolite under anaerobic conditions. orst.eduepa.gov
2,5-Dihydroxy-3,6-dichlorobenzoic acid Minor decomposition product in aerobic soil orst.eduIndicates further hydroxylation of the aromatic ring.
6-Chlorosalicylate Reductive dechlorination of DCSA under anaerobic conditions acs.orgRepresents a step towards complete dechlorination.
Salicylate Reductive dechlorination of 6-chlorosalicylate acs.orgFurther degraded to methane (B114726) and carbon dioxide under methanogenic conditions. acs.org

Role of Specific Microbial Species

Several bacterial species have been identified that can degrade dicamba. These microorganisms possess the enzymatic machinery to break down the chlorinated aromatic structure.

Pseudomonas paucimobilis : Isolated from a consortium capable of using dicamba as a sole carbon source, demonstrating complete degradation accompanied by the release of chloride ions. nih.gov

Rhizorhabdus dicambivorans : This species initiates dicamba degradation by demethylation to form 3,6-DCSA. researchgate.net

Cupriavidus sp. : While studied for its ability to degrade other chlorinated phenols, its metabolic capabilities suggest a potential role in the degradation of similar compounds. nih.gov

Microbial Consortia : Often, a community of microorganisms works together to achieve complete degradation of complex molecules like dicamba, with different species carrying out different steps in the degradation pathway. acs.orgfrontiersin.org

It is highly probable that these or similar microorganisms would also be capable of degrading this compound, likely by first converting it to dicamba.

Fate and Transport in Soil and Aquatic Systems

The mobility of organic compounds in soil is largely governed by their sorption to soil particles. For chlorinated aromatic compounds, sorption is often related to the organic carbon content of the soil. service.gov.uk For instance, the herbicide dichlobenil, a chlorinated benzonitrile, shows higher sorption in topsoils and clayey till sediments with higher organic carbon content. service.gov.uk Its more polar metabolite, 2,6-dichlorobenzamide (B151250) (BAM), exhibits lower sorption. service.gov.uk Given that this compound is a polar molecule due to its hydroxyl group, it is expected to have limited to moderate sorption to soil organic matter. Its mobility in soil would therefore be influenced by the soil's organic carbon content and texture. In soils with low organic matter, there may be a higher potential for leaching into groundwater.

The major decomposition product of the related herbicide dicamba in aerobic soil is 3,6-dichlorosalicylic acid (3,6-DCSA). orst.edu It is plausible that this compound could undergo oxidation of the alcohol group to form the corresponding benzoic acid, which would then follow similar degradation pathways to dicamba. The degradation of such compounds is influenced by environmental factors like soil moisture and temperature. researchgate.net

In aquatic systems, chlorinated aromatic compounds can be subject to degradation, though they are often classified as persistent. nih.gov The presence of chlorine atoms on the benzene (B151609) ring generally increases the resistance of a compound to microbial degradation. The environmental persistence of chlorinated organic compounds means they can remain in aquatic environments for extended periods, potentially leading to bioaccumulation. nih.gov

Due to the lack of specific experimental data for this compound, the following table presents data for the structurally related herbicide, dicamba, to provide an illustrative example of the environmental behavior of a similar compound.

ParameterValue (for Dicamba)Soil/Sediment TypeReference
Aerobic Soil Half-Life 14-41 daysForest and grassland soils orst.edu
Anaerobic Soil Half-Life 69-366 daysNot specified orst.edu
Aquatic Degradation Can be persistentNot specified orst.edu

Note: The data in the table above is for Dicamba (3,6-dichloro-2-methoxybenzoic acid) and is intended for illustrative purposes due to the absence of specific data for this compound.

Ecotoxicological Studies on Non-Target Organisms (e.g., aquatic invertebrates, plants, algae, excluding human toxicity)

Specific ecotoxicological studies on this compound for non-target organisms such as aquatic invertebrates, plants, and algae are not widely available in the reviewed scientific literature. However, the general ecotoxicological profile of chlorinated aromatic compounds suggests a potential for toxicity to aquatic life. Aromatic amines and other chlorinated compounds are known to be hazardous to freshwater ecosystems, potentially causing species depletion and habitat degradation. nih.gov

For instance, 2,4-dichlorobenzyl alcohol, another chlorinated benzyl alcohol, is known to be harmful to aquatic life with long-lasting effects. nih.gov The toxicity of aromatic hydrocarbons to aquatic organisms often increases with the number of aromatic rings. osti.gov While this compound has a single aromatic ring, the presence of two chlorine atoms can contribute to its toxicity. Chlorophenoxy herbicides, a related class of compounds, exhibit various toxic mechanisms in non-target organisms, including the uncoupling of oxidative phosphorylation. orst.edu

Toxicity testing on representative aquatic organisms is essential to characterize the environmental risk of a chemical. Standard test species often include:

Aquatic Invertebrates: Daphnia magna is a common indicator species for acute and chronic toxicity tests. nih.gov

Algae: Green algae are used to assess the impact of substances on primary producers in aquatic ecosystems. eeer.org

Plants: Terrestrial and aquatic plant studies are conducted to evaluate phytotoxicity.

Without specific studies on this compound, a quantitative assessment of its ecotoxicity is not possible. The following table provides an example of the kind of data that would be generated in such studies, using data for the related compound 2,4-dichlorobenzyl alcohol for illustrative purposes.

Test OrganismEndpointValue (for 2,4-Dichlorobenzyl alcohol)Reference
Aquatic Environment Hazard ClassificationHarmful to aquatic life with long lasting effects nih.gov

Note: The data in the table above is for 2,4-Dichlorobenzyl alcohol and is provided for illustrative purposes due to the lack of specific ecotoxicity data for this compound.

Assessment of Environmental Persistence and Bioaccumulation Potential (in environmental matrices, not human)

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Chlorinated aromatic compounds are often noted for their persistence in the environment. researchgate.net The chlorine atoms on the benzene ring can make the molecule more resistant to microbial degradation. While specific persistence data for this compound is not available, the detection of other chlorinated aromatic compounds in sediments long after their production has ceased suggests that such compounds can be very persistent. researchgate.net

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). A high log Kow value suggests a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate. The bioaccumulation potential of chlorinated paraffins, for example, is related to their carbon chain length and degree of chlorination. mdpi.com

For aromatic hydrocarbons, the bioaccumulation potential is also linked to their log Kow values. researchgate.net While the specific log Kow for this compound is not reported in the available literature, its structure as a chlorinated aromatic compound suggests a potential for bioaccumulation. However, the presence of the polar alcohol group may somewhat mitigate this potential compared to more nonpolar chlorinated aromatics.

Without empirical data from bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies, a definitive assessment of the bioaccumulation potential of this compound in environmental matrices cannot be made.

Applications of 3,6 Dichloro 2 Methoxybenzyl Alcohol in Advanced Chemical Synthesis and Materials Science Excluding Any Medical/pharmaceutical Applications Leading to Clinical Trials

Utility as a Building Block in Complex Organic Synthesis

The chemical structure of 3,6-Dichloro-2-methoxybenzyl alcohol makes it a versatile building block for introducing a dichlorinated methoxybenzyl moiety into more complex molecules. The primary alcohol group is the main site of reactivity, allowing for straightforward chemical transformations.

Key synthetic applications include:

Oxidation to Benzoic Acid: The benzyl (B1604629) alcohol can be readily oxidized to its corresponding benzoic acid, 3,6-Dichloro-2-methoxybenzoic acid. This transformation is a critical step in the synthesis of certain commercial products and represents a common use of this alcohol as a foundational intermediate. google.comgoogle.com A process for this conversion involves heating the alcohol in an aqueous medium with a platinum catalyst while introducing oxygen. google.com

Esterification: The alcohol functionality can react with acid chlorides to form a diverse range of esters. A US patent describes the preparation of novel pesticidal compounds by reacting this compound with various acid chlorides. google.com This reaction demonstrates its utility in creating libraries of related compounds for screening purposes, where the core dichloromethoxybenzyl structure is maintained.

These reactions highlight the compound's role as a precursor, where its core structure is incorporated into a final target molecule with a different functional group.

Precursor for Advanced Materials and Polymers

A review of current scientific literature and patent databases did not yield specific examples of this compound being used as a direct precursor or monomer in the synthesis of advanced materials or polymers. Research in this area often focuses on other methoxy-substituted benzyl alcohols as models for lignin (B12514952) valorization or in catalysis studies, but the specific application of the 3,6-dichloro substituted variant is not documented.

Role in the Synthesis of Agrochemicals or Industrial Chemicals

The most significant and well-documented application of this compound is as a key intermediate in the production of agrochemicals. google.com Its structure is integral to the final molecular framework of certain potent herbicides.

Synthesis of Dicamba (B1670444): The primary industrial application of this alcohol is in the synthesis of the selective herbicide Dicamba (3,6-Dichloro-2-methoxybenzoic acid). In a documented synthetic pathway, this compound is oxidized to produce Dicamba. google.comgoogle.com This process is a crucial step in manufacturing a herbicide widely used for controlling broadleaf weeds in various agricultural settings, including cereal crops, corn, and pastureland. google.com

Synthesis of Other Pesticidal Esters: Beyond its role as a precursor to Dicamba, the alcohol is used to create other novel pesticides. By reacting it with different acid chlorides, a series of ester compounds with potential herbicidal activity can be generated. google.com This allows for the systematic modification of the molecule to study structure-activity relationships and develop new crop protection agents.

The following table summarizes the synthetic utility of this compound in producing agrochemicals, based on patented processes.

Reactant 1Reactant 2ProductApplication of Product
This compoundOxygen (with Platinum catalyst)3,6-Dichloro-2-methoxybenzoic acid (Dicamba)Herbicide google.com
This compoundAcid Chlorides (e.g., Alkyl, Haloalkyl)Various Esters of this compoundPesticides / Herbicides google.com

Applications in Supramolecular Chemistry or Nanotechnology

A comprehensive search of the literature did not reveal any applications of this compound in the fields of supramolecular chemistry or nanotechnology. The research in these areas typically involves molecules designed for self-assembly or with specific nanoscale properties, and this compound has not been identified as a component in such systems.

Integration into Functional Molecules for Specific Research Purposes

The primary documented role for this compound in the creation of functional molecules is for agrochemical research and development, as detailed in section 8.3. Its integration into ester-based molecules was specifically aimed at the functional purpose of creating and testing new herbicides. google.com Outside of this specific application and the excluded pharmaceutical field, its integration into other functional molecules for distinct research purposes is not reported in the available literature.

Emerging Research Frontiers and Future Perspectives on 3,6 Dichloro 2 Methoxybenzyl Alcohol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The paradigm of chemical and drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the ability to analyze vast datasets, predict molecular properties, and even design novel molecules, significantly accelerating the research and development pipeline. youtube.com For 3,6-Dichloro-2-methoxybenzyl alcohol, the integration of AI and ML represents a frontier rich with possibilities.

Machine learning algorithms can be trained on existing chemical databases to predict the physicochemical properties, bioactivity, and toxicity of new or under-studied compounds. youtube.com By inputting the structure of this compound into these models, researchers can generate in silico predictions of its potential biological targets, absorption, distribution, metabolism, and excretion (ADMET) profile. This can guide experimental work, saving time and resources by prioritizing the most promising applications. youtube.com For instance, deep learning models, which have shown success in identifying novel therapeutic candidates, could screen this compound against various disease targets. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Technique Potential Application Description
Support Vector Machines (SVM) Target Prediction & Bioactivity Classifies molecules as active or inactive against a biological target based on their structural features. Could be used to predict if the compound might interact with specific proteins or enzymes. nih.gov
Random Forest ADMET Prediction An ensemble learning method used for predicting properties like absorption, distribution, metabolism, excretion, and toxicity. nih.gov
Convolutional Neural Networks (CNN) De Novo Molecular Design Often used in image analysis, CNNs can be adapted to 3D molecular structures to generate new molecules with desired properties, potentially leading to novel derivatives. atomwise.com

| Generative Adversarial Networks (GANs) | Synthesis Pathway Prediction | Can be trained to propose novel and efficient synthetic routes for the compound and its derivatives by learning from known chemical reactions. |

Potential for Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are central to modern chemical manufacturing. gcande.org The synthesis of this compound and its downstream products, such as the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), presents significant opportunities for green innovation. google.com

Current industrial syntheses for related compounds often involve high-pressure and high-temperature conditions, such as the Kolbe-Schmitt reaction, and may use hazardous reagents. fao.orggoogle.com A key frontier is the development of new synthetic pathways that operate under milder conditions, use less toxic solvents, and improve atom economy. For example, research into the photocatalytic oxidation of benzyl (B1604629) alcohols using sustainable materials like mixed-metal organic frameworks (MOFs) under visible light demonstrates a potential green route for converting alcohols to other functional groups. rsc.org Applying similar photocatalytic or electrocatalytic methods, which can be powered by renewable energy, to the synthesis or transformation of this compound is a promising research direction.

Another aspect of green chemistry is the lifecycle of the compound. Research can focus on designing derivatives that are more biodegradable, reducing their environmental persistence. The development of controlled-release formulations, perhaps by encapsulating the molecule in a biodegradable polymer, could also enhance its efficacy in potential applications while minimizing its environmental footprint.

Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes

Metric Description Potential Application to Synthesis
Atom Economy The measure of the efficiency of a reaction in converting reactant atoms to the desired product. Evaluating new synthetic routes to maximize the incorporation of starting materials into the this compound structure.
E-Factor (Environmental Factor) The ratio of the mass of waste generated to the mass of the desired product. An ideal E-factor is 0. gcande.org Comparing the environmental impact of different synthesis pathways, aiming for routes with the lowest E-Factor.

Development of Advanced Analytical Platforms for Real-Time Monitoring

The ability to monitor chemical reactions in real time is crucial for optimizing reaction conditions, maximizing yield, and ensuring safety. For this compound, the development of advanced analytical platforms can provide unprecedented insight into its synthesis and reactivity.

A significant emerging technique is Direct Analysis in Real Time mass spectrometry (DART-MS). DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. researchgate.net It has been successfully used to monitor organic reactions, providing nearly instantaneous molecular weight information of reactants, intermediates, and products directly from the reaction mixture. researchgate.net Implementing a DART-MS system could allow for the real-time tracking of the synthesis of this compound, enabling precise control over reaction endpoints and the immediate detection of side products. For complex molecules like alcohols, which can sometimes produce complicated mass spectra with DART, derivatization techniques, such as reacting the alcohol with phenyl isocyanate to form a carbamate, can be used to achieve clearer and more reliable results. americanlaboratory.com

Other process analytical technologies (PAT), such as in-situ infrared (IR) and Raman spectroscopy, coupled with chemometrics, can also be employed. These techniques can provide continuous data on the concentration of key species in the reaction vessel, leading to a deeper understanding of reaction kinetics and mechanisms.

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group of the alcohol, the chloro- and methoxy- substituents, and the aromatic ring. While its oxidation to the corresponding benzoic acid (a precursor to Dicamba) is a known transformation, there is a vast, unexplored landscape of novel reactivity. researchgate.net

The presence of two electron-withdrawing chlorine atoms and one electron-donating methoxy (B1213986) group creates a unique electronic environment on the benzene (B151609) ring, which could lead to unusual regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. Research could explore transformations that are otherwise difficult to achieve with less substituted benzyl alcohols.

Furthermore, the alcohol moiety itself is a versatile functional group. New catalytic systems could enable unprecedented transformations. For instance, novel multicomponent reactions, which allow the formation of complex molecules in a single step, could be developed. A three-component reaction between isocyanides, elemental sulfur, and alcohols has been shown to be a mild, catalyst-free method to produce O-thiocarbamates, which are valuable in pharmaceuticals and agriculture. beilstein-journals.org Exploring the participation of this compound in such reactions could yield novel compounds with potentially interesting biological activities. Similarly, new reagent systems, like the triphenylphosphine (B44618)/2,3-dichloro-5,6-dicyanobenzoquinone system for converting alcohols to alkyl halides, offer selective and mild conditions that could be applied to this molecule. sci-hub.box

Interdisciplinary Research Opportunities

The future of this compound is not confined to a single scientific discipline. Its unique structure and potential reactivity create numerous opportunities for interdisciplinary collaboration.

Agrochemistry and Environmental Science: Building on its relationship to the herbicide Dicamba, research could focus on developing new, more effective, or safer agrochemicals. google.com This involves collaboration between synthetic chemists, plant biologists, and environmental scientists to assess efficacy against target weeds and impact on non-target organisms and ecosystems.

Materials Science and Polymer Chemistry: Benzyl alcohol derivatives can be used as building blocks for polymers and other materials. The dichlorinated aromatic ring of this compound could impart properties such as flame retardancy or high refractive index. Interdisciplinary research could explore its use as a monomer or additive in the creation of novel functional materials.

Medicinal Chemistry and Pharmacology: Although its primary known association is with agrochemicals, its structure could serve as a scaffold for developing new therapeutic agents. Collaboration with pharmacologists and biologists, powered by the AI-driven predictions mentioned earlier, could uncover potential applications in medicine.

Computational Chemistry and Data Science: The development of AI/ML models, the study of reaction mechanisms, and the prediction of properties all rely heavily on the synergy between experimental chemistry and computational modeling. This interdisciplinary approach is essential for accelerating the discovery process. nih.gov

Challenges and Outlook for Sustainable Development and Application

The path toward realizing the full potential of this compound is not without its challenges. A primary hurdle is the development of truly sustainable and economically viable synthesis routes that can compete with established industrial processes. This requires significant innovation in catalysis and process engineering. Another challenge is the lack of extensive toxicological and environmental impact data for the compound itself, which is a prerequisite for any large-scale application.

Furthermore, as highlighted by the potential for AI to design harmful molecules, the scientific community must proactively address the ethical and security implications of new technologies in chemical research. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2,3-dichloro-5,6-dicyanobenzoquinone
3,6-dichloro-2-methoxybenzoic acid (Dicamba)
O-thiocarbamates
Phenyl isocyanate
Triphenylphosphine

Q & A

Q. What are the optimal synthetic routes for 3,6-Dichloro-2-methoxybenzyl alcohol, considering substituent positioning?

Methodological Answer:

  • Reduction of aldehydes : Start with 3,6-dichloro-2-methoxybenzaldehyde and reduce it using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH. Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3).
  • Electrophilic substitution : Introduce methoxy and chloro groups sequentially on a benzyl alcohol precursor. Optimize reaction conditions (e.g., temperature, catalysts) to minimize side products like over-chlorination.
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Q. How can researchers effectively purify this compound?

Methodological Answer:

  • Distillation : For high-purity liquid fractions, employ fractional distillation under reduced pressure (e.g., 0.1 mmHg, 120–140°C).
  • Chromatography : Use reverse-phase HPLC with acetonitrile/water (60:40) for analytical-scale purification. For larger scales, flash chromatography with silica gel and a hexane:EtOAc gradient is recommended.
  • Crystallization : Recrystallize from a mixture of ethanol and water (3:1 v/v) to achieve >98% purity. Confirm purity via melting point analysis (compare with literature values, e.g., 96–98°C for similar dichlorinated benzyl alcohols) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8 ppm), and hydroxyl protons (δ 2.1 ppm, broad). ¹³C NMR confirms substituent positions (e.g., Cl at C3/C6, OMe at C2).
  • FT-IR : Detect O-H stretches (~3300 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 221.0 (calculated for C₈H₈Cl₂O₂). Cross-reference with databases like NIST .

Advanced Research Questions

Q. How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing Cl groups (C3/C6) activate the aromatic ring toward electrophilic attack, while the methoxy group (C2) exerts an electron-donating effect, directing substitution to specific positions.
  • Kinetic studies : Compare reaction rates with analogous compounds (e.g., 2,6-dichlorobenzyl alcohol) using pseudo-first-order kinetics in DMSO. Monitor via UV-Vis spectroscopy (λ = 300 nm).
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity. Compare with experimental results .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Methodological Answer:

  • Standardization : Replicate experiments under controlled conditions (e.g., humidity, heating rate for melting points). Use DSC for precise thermal analysis.
  • Cross-validation : Compare data from multiple techniques (e.g., HPLC purity vs. elemental analysis). For solubility discrepancies, test in solvents like DMSO, ethanol, and water at 25°C using gravimetric methods.
  • Meta-analysis : Review historical datasets (e.g., NIST Chemistry WebBook) to identify trends or anomalies in substituent effects .

Q. What mechanistic insights explain the compound’s behavior in oxidation or reduction reactions?

Methodological Answer:

  • Oxidation : Treat with KMnO₄ in acidic conditions to form 3,6-dichloro-2-methoxybenzoic acid. Monitor via TLC and isolate the product via acid-base extraction.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzyl alcohol to a toluene derivative. Use GC-MS to track intermediates.
  • Kinetic isotope effects : Study deuterated analogs to probe hydrogen transfer mechanisms .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding affinity with enzymes like cytochrome P450. Validate with in vitro assays (e.g., IC₅₀ measurements).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers. Analyze hydrogen bonding and hydrophobic interactions.
  • QSAR models : Corinate substituent parameters (Hammett σ) with bioactivity data from similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.